1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3-ethoxypropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted urea derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ethoxypropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring.
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea: Has a methoxy group instead of an ethoxy group.
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-2-yl)urea: The indole ring is substituted at the 2-position instead of the 3-position.
Uniqueness
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the specific combination of the ethoxypropyl group, the methyl-substituted indole ring, and the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound characterized by its unique structural features, including an ethoxypropyl group and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- CAS Number : 941879-31-8
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : The reaction generally employs 1-methyl-1H-indole-3-carboxylic acid and 3-ethoxypropylamine.
- Coupling Agent : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the coupling process.
- Solvent : The reaction is conducted in dichloromethane under reflux conditions to yield the final urea compound .
Antimicrobial Activity
Research indicates that derivatives of indole and urea compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
This compound has been studied for its potential anticancer effects:
- Cell Lines Tested : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).
- IC50 Values : Related compounds have exhibited IC50 values ranging from 2.29 µM to 12.41 µM, indicating significant potency against these cell lines .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival:
- Cell Cycle Arrest : Studies have indicated that treatment with similar compounds can induce cell cycle arrest at the S phase, suggesting a mechanism that initiates apoptosis in cancer cells.
- LDH Release : Increased levels of lactate dehydrogenase (LDH) in treated cells indicate cell membrane damage and cytotoxicity, further supporting its potential as an anticancer agent .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- A study demonstrated that an indole-based urea derivative had an IC50 value of 225 µM against breast cancer cells, showcasing its potential as a therapeutic agent .
- Another investigation into thiourea derivatives revealed significant antibacterial activity and cytotoxic effects against various microbial strains and cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Compound Name | Biological Activity | IC50 Value (µM) | MIC (µg/mL) |
---|---|---|---|
Compound A | Anticancer | 2.29 | Not reported |
Compound B | Antimicrobial | Not applicable | 40 - 50 |
Compound C | Anticancer | 12.41 | Not reported |
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-20-10-6-9-16-15(19)17-13-11-18(2)14-8-5-4-7-12(13)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBFPCRWODNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.